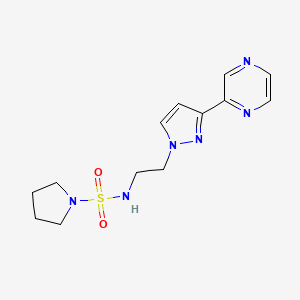![molecular formula C22H20N2O2S B2958352 N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide CAS No. 317338-15-1](/img/structure/B2958352.png)
N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide” is a chemical compound with the molecular formula C22H20N2O2S. It belongs to the class of benzothiazoles, which are important heterocyclic compounds exhibiting a wide range of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis method for “this compound” is not available in the retrieved data.
Molecular Structure Analysis
Benzothiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of “this compound” specifically has not been detailed in the retrieved data.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For benzothiazole derivatives, these properties can vary widely . Specific physical and chemical properties of “this compound” are not available in the retrieved data.
科学的研究の応用
Overview of Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives are versatile heterocyclic compounds with a broad spectrum of biological activities. Their applications in medicinal chemistry are extensive, due to their structural simplicity and ease of synthesis, which allows for the development of a wide range of therapeutic agents. Particularly, 2-arylbenzothiazoles have emerged as significant pharmacophores in antitumor agent development. The benzothiazole scaffold's potential to serve as a ligand to various biomolecules has made it an area of interest for medicinal chemists aiming to develop therapies for a variety of ailments, especially cancer. The increasing importance of the benzothiazole nucleus in drug discovery is underscored by its presence in clinical usage for treating various diseases and disorders, highlighting its critical role in the development of new chemotherapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Advancements in Benzothiazole-based Chemotherapeutics
Recent years have seen significant advancements in the structural modifications of benzothiazole derivatives, leading to the development of new antitumor agents. These compounds, including various benzothiazole conjugates, have demonstrated a promising biological profile and synthetic accessibility. The potential for benzothiazole derivatives to act as potent anticancer agents, with some already in clinical use, underscores their importance in future therapeutic applications. Despite the encouraging results observed in clinical studies, further characterization of their toxicity is necessary for their safe clinical usage as anticancer drugs. This highlights the ongoing need for drug combinations that allow for lower doses and the development of new generations of drugs (Ahmed et al., 2012).
Benzothiazole Derivatives as Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives have also been identified as substantial classes of compounds with therapeutic capabilities beyond anticancer activities. They exhibit a range of activities including antimicrobial, antiviral, antioxidant, antidiabetic, and more. The versatility of benzothiazole derivatives, coupled with their demonstrated efficacy against a variety of pathogens, suggests their potential as active candidates in the discovery of new antimicrobial or antiviral agents. This is particularly relevant in the face of emerging health challenges such as multi-drug resistant pathogens and global pandemics, which necessitate the development of new drugs (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets . The downstream effects can vary based on the specific target and the biological activity of the compound.
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
特性
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-2-3-14-26-17-11-8-16(9-12-17)21(25)24-22-23-20-18-7-5-4-6-15(18)10-13-19(20)27-22/h4-13H,2-3,14H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOJIJUZIJKIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2958269.png)

![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2958274.png)

![5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2958276.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2958277.png)
![8-Benzoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2958280.png)



![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2958288.png)


![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2958292.png)
